
Application Note: Spectrophotometric Assay for
Dehydropeptidase-I (DHP-I) Inhibition by

Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CIlastatin ammonium salt

Cat. No.: B15563151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This application note provides a comprehensive protocol for a spectrophotometric assay to

determine the inhibitory activity of cilastatin on Dehydropeptidase-I (DHP-I). DHP-I is a crucial

enzyme in the metabolism of carbapenem antibiotics, such as imipenem. Cilastatin is a potent

DHP-I inhibitor co-administered with imipenem to prevent its renal degradation.[1] The

described assay relies on monitoring the hydrolysis of imipenem by DHP-I, which results in a

decrease in absorbance at 298 nm. This method allows for the determination of key kinetic

parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition

constant (Ki) of cilastatin.

Introduction
Dehydropeptidase-I (DHP-I), a zinc-metalloenzyme found on the brush border of proximal renal

tubules, is responsible for the hydrolysis and inactivation of imipenem, a broad-spectrum

carbapenem antibiotic.[2][3] To overcome this rapid degradation, imipenem is clinically

administered with cilastatin, a potent and specific competitive inhibitor of DHP-I.[2][3]

Cilastatin's inhibitory action ensures the therapeutic efficacy of imipenem by increasing its

bioavailability and protecting the kidneys from potential toxicity associated with high

concentrations of imipenem metabolites.[1]
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This document details a robust and reliable spectrophotometric assay for quantifying the

inhibition of DHP-I by cilastatin, providing researchers with a tool to study the kinetics of this

interaction.

Principle of the Assay
The spectrophotometric assay is based on the enzymatic hydrolysis of the β-lactam ring in

imipenem by DHP-I. This cleavage leads to a decrease in the absorbance of the solution at 298

nm. The rate of this absorbance decrease is directly proportional to the DHP-I enzyme activity.

In the presence of cilastatin, a competitive inhibitor, the rate of imipenem hydrolysis is reduced.

By measuring the initial reaction velocities at various concentrations of cilastatin, one can

determine its IC50 and Ki values, thereby quantifying its inhibitory potency.

Materials and Reagents
Purified renal Dehydropeptidase-I (from porcine or human kidney)

Imipenem

Cilastatin

3-(N-morpholino)propanesulfonic acid (MOPS) buffer, pH 7.1

UV-transparent 96-well plates or quartz cuvettes

UV-Vis spectrophotometer with temperature control, capable of kinetic measurements at 298

nm

Experimental Protocols
Reagent Preparation

MOPS Buffer (e.g., 50 mM, pH 7.1): Prepare a stock solution of MOPS buffer and adjust the

pH to 7.1 using NaOH or HCl.

DHP-I Enzyme Stock Solution: Reconstitute or dilute purified DHP-I in MOPS buffer to a

stock concentration suitable for the assay. The final enzyme concentration should be

optimized to provide a linear rate of substrate hydrolysis for at least 2.5 minutes.
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Imipenem Stock Solution: Prepare a stock solution of imipenem in MOPS buffer. A range of

dilutions will be necessary for determining the Michaelis-Menten constants.

Cilastatin Stock Solution: Prepare a stock solution of cilastatin in MOPS buffer. Create a

series of dilutions to cover a range of concentrations for the inhibition assay.

Determination of Michaelis-Menten Constants (Km and
Vmax) for Imipenem

Prepare a series of reaction mixtures in UV-transparent wells or cuvettes, each containing

MOPS buffer and a different concentration of imipenem (e.g., ranging from 1.25 to 3.3 mM).

[3]

Equilibrate the reaction mixtures and the DHP-I enzyme solution to 37°C.

Initiate the reaction by adding a fixed amount of DHP-I enzyme (e.g., 1 µg in a 250 µL

reaction volume) to each well/cuvette.[3]

Immediately begin monitoring the decrease in absorbance at 298 nm for 2.5 minutes, with

readings taken at short intervals (e.g., every 15 seconds).[3]

Calculate the initial velocity (V₀) of the reaction for each imipenem concentration from the

linear portion of the absorbance versus time plot.

Plot the initial velocities (V₀) against the corresponding imipenem concentrations ([S]) and fit

the data to the Michaelis-Menten equation to determine the Km and Vmax.

DHP-I Inhibition Assay: Determination of IC50 and Ki for
Cilastatin

Prepare reaction mixtures containing MOPS buffer, DHP-I enzyme, and a fixed concentration

of imipenem (ideally at or below its Km value).

Add varying concentrations of cilastatin to the reaction mixtures. Include a control reaction

with no cilastatin.
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Pre-incubate the DHP-I enzyme with the different concentrations of cilastatin for 5-10

minutes at 37°C to allow for inhibitor binding.

Initiate the reaction by adding the imipenem substrate.

Monitor the decrease in absorbance at 298 nm over time as described in section 4.2.

Calculate the initial velocity for each cilastatin concentration.

Determine the percentage of inhibition for each cilastatin concentration relative to the control

reaction (0% inhibition).

Plot the percentage of inhibition against the logarithm of the cilastatin concentration and fit

the data to a dose-response curve to obtain the IC50 value.

The inhibition constant (Ki) for a competitive inhibitor can be calculated using the Cheng-

Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) where [S] is the concentration of imipenem used

in the assay and Km is the Michaelis-Menten constant for imipenem.

Data Presentation
The following tables present typical kinetic parameters for the hydrolysis of imipenem by

human DHP-I and the inhibitory constants for cilastatin. These values serve as a reference for

expected experimental outcomes.

Table 1: Michaelis-Menten Kinetic Parameters for Imipenem Hydrolysis by Human DHP-I

Parameter Value Reference

Km 1.25 mM [3]

| Vmax/Km | 6.24 |[3] |

Table 2: Inhibitory Constants for Cilastatin against DHP-I

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC127065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127065/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Ki ~0.1 µM [1]

| IC50 | Varies with substrate concentration | - |

Visualizations
Mechanism of DHP-I Inhibition by Cilastatin
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Caption: Mechanism of competitive inhibition of DHP-I by cilastatin.
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Caption: Workflow for the spectrophotometric DHP-I inhibition assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15563151?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal
Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity
[frontiersin.org]

3. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Spectrophotometric Assay for
Dehydropeptidase-I (DHP-I) Inhibition by Cilastatin]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15563151#spectrophotometric-assay-
for-dhp-i-inhibition-by-cilastatin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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